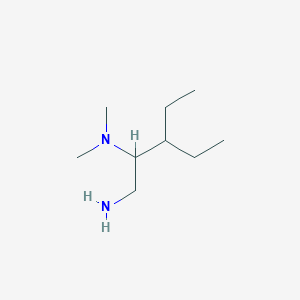![molecular formula C13H12ClFN2 B1519534 3-(クロロメチル)-1-(4-フルオロフェニル)-1H,4H,5H,6H-シクロペンタ[c]ピラゾール CAS No. 1221726-10-8](/img/structure/B1519534.png)
3-(クロロメチル)-1-(4-フルオロフェニル)-1H,4H,5H,6H-シクロペンタ[c]ピラゾール
概要
説明
科学的研究の応用
エネルギー材料開発
この化合物に存在するピラゾール環は、エネルギー材料開発における応用で知られています。これらの材料は、防衛や航空宇宙など、さまざまな産業にとって不可欠です。 このような化合物における高窒素含有量は、良好な爆発特性につながり、爆薬や推進剤としての使用に適しています .
グリーンケミストリーの実践
この化合物の合成プロセスは、グリーンケミストリーの原則を用いて最適化できます。マイクロ波や超音波を用いた合成、無害な触媒や生分解性複合材料の使用などの技術を適用できます。 これにより、合成の効率が向上するだけでなく、環境への影響も軽減されます .
医薬品研究
問題の化合物と同様の核構造を共有するピラノ[2,3-c]ピラゾール誘導体は、医薬品研究において有望であることが示されています。それらは、抗菌性、抗癌性、抗炎症性、抗ウイルス性などの潜在的な特性を示しています。 これは、この化合物が薬物開発のための前駆体または候補となり得ることを示唆しています .
作用機序
Target of Action
Pyrazole compounds are known to interact with various biological targets, including enzymes, receptors, and ion channels. For instance, some pyrazole derivatives have been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain .
Mode of Action
The mode of action of pyrazole compounds depends on their specific chemical structure and the target they interact with. For example, in the case of COX-2 inhibition, the pyrazole derivative may bind to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways depending on their specific targets. In the case of COX-2 inhibition, the affected pathway is the arachidonic acid pathway, which leads to the production of prostaglandins, thromboxanes, and leukotrienes, all of which play roles in inflammation and other physiological processes .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrazole compounds can vary widely depending on their specific chemical structure. Some pyrazole derivatives are well absorbed orally and are metabolized in the liver .
Result of Action
The molecular and cellular effects of pyrazole compounds depend on their specific targets and mode of action. For instance, inhibition of COX-2 can lead to reduced production of prostaglandins, resulting in decreased inflammation and pain .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrazole compounds. For example, the activity of some pyrazole derivatives can be affected by the pH of the environment, as this can influence the ionization state of the molecule and hence its ability to interact with its target .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 3-(chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves multi-step organic synthesis. A common approach includes the cyclization of suitable precursors under specific conditions that favor the formation of the cyclopenta[c]pyrazole ring system. This may involve reactions such as nucleophilic substitution or cyclization via transition metal catalysis.
Industrial Production Methods: Industrial production of this compound might adopt methodologies that ensure high yield and purity, often involving continuous flow processes to enhance the reaction efficiency and scalability. Detailed conditions, including temperature, pressure, solvents, and catalysts, are optimized to favor the desired product while minimizing by-products.
化学反応の分析
3-(Chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes a variety of chemical reactions, reflecting the reactivity of its functional groups:
Types of Reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with different nucleophiles.
Oxidation and Reduction: Although less common, the compound can undergo redox reactions under specific conditions, affecting the electronic properties of the molecule.
Addition Reactions: The presence of reactive sites can facilitate addition reactions, often used in further functionalization of the compound.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Catalysts: Transition metal catalysts like palladium or nickel may be used to facilitate certain reactions.
Solvents: Solvents such as dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane are frequently employed based on the solubility and reactivity requirements.
Major Products:
The products from these reactions vary widely but typically include substituted pyrazoles or further functionalized derivatives that retain the core structure of the original compound.
In Chemistry:
Synthetic Organic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, facilitating the creation of new compounds with potential pharmaceutical applications.
In Biology and Medicine:
Pharmacological Research: Investigated for its potential biological activity, possibly targeting specific proteins or enzymes related to various diseases. May serve as a lead compound for drug development.
In Industry:
Material Science: Studied for its properties that could be harnessed in creating novel materials, such as polymers or molecular sensors.
類似化合物との比較
3-(Chloromethyl)-1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the combination of its structural features:
Similar Compounds: Other cyclopenta[c]pyrazoles, such as those with different substituents on the phenyl ring or variations in the methyl and chloromethyl groups.
Uniqueness: The specific substituents (chloromethyl and fluorophenyl) confer distinct reactivity and potential biological activity, setting it apart from related compounds.
There you have it! It's a deep dive into this fascinating compound. Anything you'd like to add or explore further?
特性
IUPAC Name |
3-(chloromethyl)-1-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2/c14-8-12-11-2-1-3-13(11)17(16-12)10-6-4-9(15)5-7-10/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAAAHVQNVXCOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CCl)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601150454 | |
| Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221726-10-8 | |
| Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221726-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Chloromethyl)-1-(4-fluorophenyl)-1,4,5,6-tetrahydrocyclopentapyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601150454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


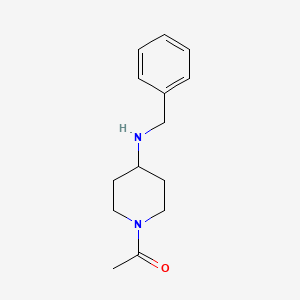
![N-[(2-methoxyphenyl)methyl]isoquinolin-5-amine](/img/structure/B1519452.png)
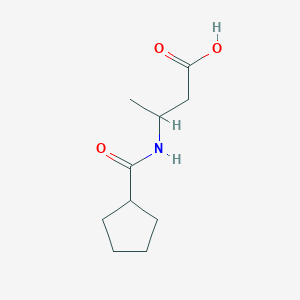
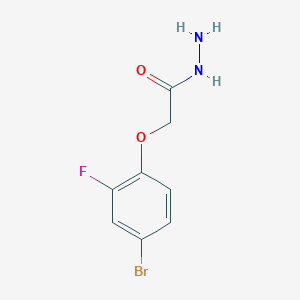
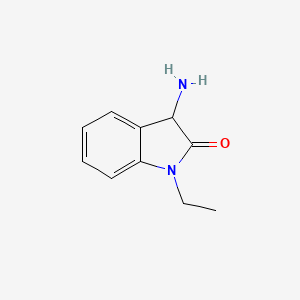

![2-[2-(propan-2-yl)-1H-imidazol-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1519460.png)
![6-acetyl-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1519461.png)
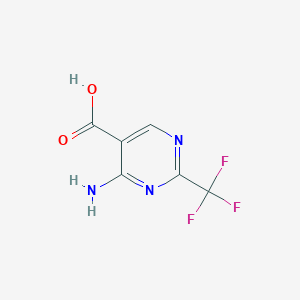
![tert-butyl N-[(3-cyanophenyl)sulfamoyl]carbamate](/img/structure/B1519467.png)

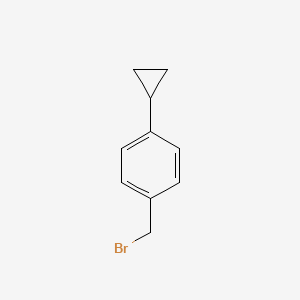
![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1-trifluoropropan-2-ol](/img/structure/B1519471.png)
